Cas no 2445784-58-5 (1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate)

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate is a fluorinated malonate derivative with a reactive aminoethyl substituent, offering versatility in synthetic organic chemistry. Its unique structure, combining an ethyl ester, fluorine, and an aminoethyl group, enables selective functionalization and serves as a valuable intermediate in the synthesis of fluorinated heterocycles and bioactive compounds. The fluorine atom enhances electrophilicity, facilitating nucleophilic substitution reactions, while the aminoethyl group provides a handle for further derivatization. This compound is particularly useful in medicinal chemistry for constructing fluorinated analogs with improved metabolic stability and binding affinity. Its stability under standard conditions ensures ease of handling in laboratory applications.
1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate structure
2445784-58-5 structure
商品名:1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
CAS番号:2445784-58-5
MF:C9H16FNO4
メガワット:221.226046562195
MDL:MFCD32691807
CID:5668939
PubChem ID:155821420

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate 化学的及び物理的性質

名前と識別子

    • 2445784-58-5
    • 1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
    • EN300-26865021
    • 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
    • MDL: MFCD32691807
    • インチ: 1S/C9H16FNO4/c1-4-14-7(12)9(10,6(3)11)8(13)15-5-2/h6H,4-5,11H2,1-3H3
    • InChIKey: RIPDHUPWZWRIMS-UHFFFAOYSA-N
    • ほほえんだ: FC(C(=O)OCC)(C(=O)OCC)C(C)N

計算された属性

  • せいみつぶんしりょう: 221.10633615g/mol
  • どういたいしつりょう: 221.10633615g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 7
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 78.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.7

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26865021-1g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5
1g
$914.0 2023-09-11
Enamine
EN300-26865021-2.5g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
2.5g
$1791.0 2025-03-20
Enamine
EN300-26865021-0.05g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
0.05g
$768.0 2025-03-20
Enamine
EN300-26865021-0.5g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
0.5g
$877.0 2025-03-20
Enamine
EN300-26865021-1.0g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
1.0g
$914.0 2025-03-20
Enamine
EN300-26865021-10.0g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
10.0g
$3929.0 2025-03-20
Enamine
EN300-26865021-10g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5
10g
$3929.0 2023-09-11
Enamine
EN300-26865021-5g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5
5g
$2650.0 2023-09-11
Enamine
EN300-26865021-0.1g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
0.1g
$804.0 2025-03-20
Enamine
EN300-26865021-5.0g
1,3-diethyl 2-(1-aminoethyl)-2-fluoropropanedioate
2445784-58-5 95.0%
5.0g
$2650.0 2025-03-20

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate 関連文献

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioateに関する追加情報

Introduction to 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate (CAS No. 2445784-58-5)

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate, identified by the CAS number 2445784-58-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of fluorinated diesters, which are known for their unique structural and functional properties. The presence of both ethyl and aminoethyl groups, along with a fluorine atom, makes this molecule a promising candidate for further exploration in drug development and medicinal chemistry.

The structure of 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate features a fluoropropandiatoate backbone, which is flanked by two ethyl groups at the 1 and 3 positions. The introduction of the aminoethyl group at the 2-position introduces a nucleophilic center, making the compound potentially reactive in various biochemical pathways. This structural configuration suggests that it may exhibit properties such as enhanced bioavailability, improved metabolic stability, or altered binding affinity to biological targets.

In recent years, there has been a growing interest in fluorinated compounds due to their ability to modulate pharmacokinetic and pharmacodynamic properties of drugs. The fluorine atom can influence the electronic distribution of the molecule, leading to increased lipophilicity, reduced metabolic clearance, and improved binding interactions with enzymes and receptors. These characteristics are particularly valuable in the development of small-molecule inhibitors and therapeutic agents.

1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate has been studied in the context of its potential applications in medicinal chemistry. Researchers have explored its reactivity as a building block for more complex molecules or as an intermediate in synthetic pathways. The amino group at the 2-position can be further functionalized through various chemical reactions, such as coupling with carboxylic acids or participating in condensation reactions to form amides or peptides.

The fluoropropandiatoate moiety in this compound is particularly noteworthy due to its versatility in drug design. It can serve as a scaffold for developing novel therapeutic agents targeting specific biological pathways. For instance, modifications at the fluoro-substituted carbon can alter the compound's interactions with enzymes such as kinases or proteases, which are often implicated in diseases like cancer and inflammation.

Recent advancements in computational chemistry have enabled researchers to predict the behavior of complex molecules like 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate with greater accuracy. Molecular modeling studies have shown that this compound may exhibit favorable binding affinities to certain protein targets, making it a potential lead compound for drug discovery programs. These simulations have also provided insights into how structural modifications can enhance its pharmacological properties.

The synthesis of 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Key steps include the introduction of fluorine atoms using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The subsequent functionalization of the amino group allows for further derivatization into more complex structures.

In addition to its synthetic utility, CAS No. 2445784-58-5 has been investigated for its potential biological activity. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes or receptors relevant to therapeutic intervention. However, further experimental validation is necessary to confirm these findings and explore its full pharmacological profile.

The pharmacokinetic properties of 1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate are also of interest due to their impact on drug efficacy and safety. Factors such as solubility, stability, and metabolic clearance must be carefully considered during drug development. Fluorinated compounds often exhibit improved bioavailability due to their enhanced lipophilicity, but this must be balanced against potential toxicity concerns.

The role of fluorine in medicinal chemistry cannot be overstated. Its ability to modify electronic properties and influence metabolic pathways has led to numerous successful drugs on the market today. As research continues into new applications for fluorinated compounds like CAS No. 2445784-58-5, we can expect further innovations in therapeutic agents targeting various diseases.

In conclusion,1,3-Diethyl 2-(1-aminoethyl)-2-fluoropropanedioate represents an exciting area of study with significant potential for advancing pharmaceutical research and drug development. Its unique structural features make it a versatile building block for novel therapeutic agents while its fluorinated moiety offers advantages in terms of bioavailability and metabolic stability. Further exploration into its synthesis, pharmacological activity, and pharmacokinetic properties will undoubtedly yield valuable insights into future treatments across multiple therapeutic areas.

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